2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Lipophilicity ADME-Tox prediction Drug-likeness

The compound 2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034589-06-3) is a synthetic small molecule with the molecular formula C19H27BrN2O3 and a molecular weight of 411.3 g/mol. It is characterized by a benzamide core bearing a bromine atom and a methoxy group, linked via a methylene bridge to a piperidine ring, which is further N-substituted with a tetrahydropyran (oxane) moiety.

Molecular Formula C19H27BrN2O3
Molecular Weight 411.34
CAS No. 2034589-06-3
Cat. No. B2658509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide
CAS2034589-06-3
Molecular FormulaC19H27BrN2O3
Molecular Weight411.34
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3CCOCC3
InChIInChI=1S/C19H27BrN2O3/c1-24-16-2-3-18(20)17(12-16)19(23)21-13-14-4-8-22(9-5-14)15-6-10-25-11-7-15/h2-3,12,14-15H,4-11,13H2,1H3,(H,21,23)
InChIKeyQQBBVPAFQFDGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-Methoxy-N-{[1-(Oxan-4-Yl)Piperidin-4-Yl]Methyl}Benzamide (CAS 2034589-06-3): Core Chemical Identity for Research Sourcing


The compound 2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034589-06-3) is a synthetic small molecule with the molecular formula C19H27BrN2O3 and a molecular weight of 411.3 g/mol [1]. It is characterized by a benzamide core bearing a bromine atom and a methoxy group, linked via a methylene bridge to a piperidine ring, which is further N-substituted with a tetrahydropyran (oxane) moiety [1]. This compound has been cataloged in screening libraries such as the ZINC database (e.g., ZINC236991199), indicating its availability for cheminformatics analyses and virtual screening campaigns [2].

2-Bromo-5-Methoxy-N-{[1-(Oxan-4-Yl)Piperidin-4-Yl]Methyl}Benzamide: Why Close Analogs Are Not Interchangeable in Research Programs


The specific pharmacophore of 2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide, defined by the exact combination of a 2-bromo-5-methoxybenzamide warhead and a 1-(oxan-4-yl)piperidine tail, is not reliably interchangeable with generic alternatives. Computationally predicted molecular properties, such as the lipophilic parameter XLogP3-AA (3.1) and topological polar surface area (tPSA), directly govern membrane permeability, bioavailability, and target binding [1]. Even minor structural alterations, like the relocation of the bromine atom or the substitution of the oxane ring with a simpler alkyl group, significantly alter these fundamental parameters [1]. For instance, a compound's placement in virtual screening libraries like ZINC depends on its unique 3D conformer, stereoelectronic profile, and calculated properties [2]. Using a close, but chemically distinct, alternative risks introducing unpredictable changes in binding mode, off-target activity, and pharmacokinetic profile, undermining the reproducibility of a screening campaign or structure-activity relationship (SAR) study.

2-Bromo-5-Methoxy-N-{[1-(Oxan-4-Yl)Piperidin-4-Yl]Methyl}Benzamide: Quantified Physical-Chemical Features for Differential Selection


Differentiation in Molecular Lipophilicity (XLogP3-AA) Compared to De-Brominated and Regioisomeric Analogs

The predicted lipophilicity (XLogP3-AA = 3.1) of 2-bromo-5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide provides a key parameter for optimizing membrane permeability and is a direct result of its specific substitution pattern [1]. In an in-silico comparison, the de-brominated analog, 5-methoxy-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide, is predicted to have a significantly lower logP (est. ~2.1-2.4), while the 2-chloro analogue shows an intermediate value (est. ~2.8) [2]. The target compound's higher logP is a quantitative driver for enhanced passive membrane diffusion and distinct binding pocket preferences.

Lipophilicity ADME-Tox prediction Drug-likeness

Contrasting Molecular Flexibility (Rotatable Bonds and tPSA) Versus the Dimethylsulfamoyl Analog

The topological polar surface area (tPSA) of the target compound is a pivotal determinant for oral bioavailability. The compound's molecular complexity, characterized by 5 rotatable bonds and a defined tPSA, contrasts sharply with a closely related patent analog, 4-(dimethylsulfamoyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide (CAS 2034571-22-5) [1]. The sulfamoyl comparator introduces additional polar atoms, increasing its tPSA (estimated >95 Ų) and hydrogen bond acceptor count, which limits its passive membrane permeability relative to the target compound's more balanced profile (tPSA of ~62-64 Ų and XLogP3 of 3.1) [2].

Conformational Entropy Oral Bioavailability tPSA

2-Bromo-5-Methoxy-N-{[1-(Oxan-4-Yl)Piperidin-4-Yl]Methyl}Benzamide: Informed Application Scenarios Based on Quantitative Evidence


Fragment-Based Lead Optimization for BRD4 Bromodomain Inhibitors

The quantified lipophilicity (XLogP3 = 3.1) and H-bond acceptor count suggest that the compound can serve as a defined fragment for targeting the acetyl-lysine binding pocket of BRD4, a key epigenetic reader. Its calculated properties place it in the optimal 'lead-like' space, and procurement should prioritize this specific scaffold over more polar or more lipophilic analogs to maintain a balanced ADMET profile early in the lead optimization process [1].

Enhancing Cellular Permeability in Central Nervous System (CNS) Drug Discovery

For CNS target programs, the compound's tPSA of ~62-64 Ų and rotatable bond count of 5 align with the ideal range for blood-brain barrier penetration (tPSA < 90 Ų). An R&D team should select this compound over the 4-(dimethylsulfamoyl) analog (tPSA > 95 Ų) to maximize the probability of achieving sufficient CNS exposure for in vivo target engagement studies [2].

Combinatorial Library Design for Kinase Selectivity Profiling

The 2-bromo substituent is a key synthetic handle for diversification via coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In a medicinal chemistry program, the decision to use the 2-bromo variant is driven by its potential for late-stage functionalization to probe kinase hinge-binding and hydrophobic back-pocket interactions, a path not feasible with the de-brominated or 2-chloro analogs, which offer different reactivity scope [3].

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